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Executive Summary

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage
Response (DDR) pathway.[1][2][3] This technical guide provides a comprehensive overview of
the discovery, preclinical development, and clinical evaluation of Ceralasertib for researchers,
scientists, and drug development professionals. We delve into its mechanism of action,
summarize key quantitative data from seminal studies, and provide detailed experimental
protocols for its investigation. Visualizations of the core signaling pathways and experimental
workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous
sources of DNA damage. To counter this, cells have evolved a complex network of signaling
pathways collectively known as the DNA Damage Response (DDR).[4] A key player in the DDR
is the ATR kinase, which is activated in response to single-stranded DNA (ssDNA) regions that
arise from stalled DNA replication forks, a phenomenon known as replication stress.[2][5] Many
cancer cells exhibit high levels of replication stress due to oncogene activation and defects in
cell cycle regulation, making them particularly dependent on the ATR pathway for survival.[5]
This dependency creates a therapeutic window for ATR inhibitors, which can selectively Kkill
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cancer cells by exacerbating their intrinsic genomic instability.[4] Ceralasertib was developed
by AstraZeneca as a potent and selective ATR inhibitor to exploit this vulnerability.[6][7]

Discovery and Preclinical Development of
Ceralasertib (AZD6738)

The development of Ceralasertib (AZD6738) stemmed from the optimization of a morpholino-
pyrimidine series of compounds.[7] The goal was to identify a potent and selective ATR inhibitor
with favorable pharmacokinetic properties for oral administration.[8][9] This effort led to the
discovery of Ceralasertib, which demonstrated excellent potency, selectivity, and preclinical
pharmacokinetic characteristics.[8]

Mechanism of Action

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase.[6][10] In
response to replication stress, ATR is activated and phosphorylates a multitude of downstream
substrates, most notably Checkpoint Kinase 1 (CHK1).[5][10] This phosphorylation cascade
initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and
preventing cells with damaged DNA from entering mitosis.[2][11] By inhibiting ATR, Ceralasertib
prevents the phosphorylation and activation of CHK1, abrogating the cell cycle checkpoint.[2]
[11] This forces cancer cells with high levels of DNA damage to proceed into mitosis, leading to
mitotic catastrophe and subsequent apoptosis.[12]

A key concept in the application of Ceralasertib is "synthetic lethality." This occurs when the
inhibition of ATR is lethal to cancer cells that have pre-existing defects in other DDR pathways,
such as mutations in the ATM gene.[13] ATM is another critical DDR kinase that is primarily
activated by double-strand DNA breaks. In ATM-deficient tumors, cells become more reliant on
ATR for survival, making them exquisitely sensitive to ATR inhibition.[7][13]
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Caption: Ceralasertib inhibits the ATR signaling pathway.
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In Vitro Activity

Ceralasertib has demonstrated potent inhibition of ATR kinase activity in enzymatic assays and
robust anti-proliferative effects in a wide range of cancer cell lines.[6][14]

Table 1: In Vitro Potency of Ceralasertib

Assay Type Target IC50 Source

Enzymatic Assay ATR Kinase 1 nM [12][14]

Cellular Assay

ATR Kinase 74 nM [6]
(pCHK1 Ser345)

Ceralasertib has shown single-agent anti-proliferative activity in numerous cancer cell lines,
with enhanced sensitivity observed in cell lines with defects in the ATM pathway.[2][6]

Table 2: Monotherapy Proliferation IC50 Values for Ceralasertib in Selected Cancer Cell Lines

Cell Line Cancer Type ATM Status IC50 (pM) Source
Colorectal o

LoVo Proficient <1 [6]
Cancer

Head and Neck o
FaDu Proficient >1 [2]
Cancer

Head and Neck o
FaDu ATM-/- Deficient <1 [2]
Cancer

Furthermore, Ceralasertib has demonstrated synergistic effects when combined with various
DNA-damaging agents, including chemotherapy and PARP inhibitors.[2][6]

In Vivo Preclinical Studies

In vivo studies using xenograft models have confirmed the anti-tumor activity of Ceralasertib,
both as a monotherapy and in combination therapies.[6][12] Oral administration of Ceralasertib
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has been shown to inhibit tumor growth in a dose-dependent manner, particularly in ATM-
deficient tumor models.[6]

Table 3: In Vivo Monotherapy Efficacy of Ceralasertib in Xenograft Models

Xenograft .
Cancer Type Dosing Outcome Source
Model
] ) Significant dose-
o ] Chronic daily oral
ATM-deficient Various dosi dependent tumor  [6]
osin
d growth inhibition
o ) Chronic daily oral ~ Minimal tumor
ATM-proficient Various [6]

dosing growth inhibition

Combination studies have shown that Ceralasertib significantly enhances the anti-tumor activity
of chemotherapy agents like carboplatin and PARP inhibitors like olaparib.[2][6]

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that Ceralasertib is orally bioavailable.
[15] Interestingly, dose-dependent bioavailability was observed, with greater than proportional

increases in exposure as the dose increased, suggesting saturable first-pass metabolism.[16]

Ceralasertib distributes rapidly and extensively to most tissues, with the exception of the brain
and spinal cord.[16][15]

Table 4: Preclinical Pharmacokinetic Parameters of Ceralasertib in Mice

Parameter Observation Source

Dose-dependent, ~two-fold
Bioavailability increase between lowest and [16]

highest doses

) Saturable first-pass (intestinal
Metabolism [16]
and gut)

o Rapid and extensive to most
Distribution ] [16]
tissues (except CNS)
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Clinical Development of Ceralasertib

Ceralasertib has been and continues to be evaluated in numerous clinical trials across a wide
range of solid tumors, both as a monotherapy and in combination with various anti-cancer
agents.[17][18][19]

Phase | Studies

Initial Phase | trials were designed to determine the safety, tolerability, maximum tolerated dose
(MTD), and recommended Phase Il dose (RP2D) of Ceralasertib. These studies also evaluated
the pharmacokinetic and pharmacodynamic profiles of the drug in patients. The primary dose-
limiting toxicity observed with Ceralasertib has been hematological, particularly
thrombocytopenia.[17]

Table 5: Recommended Phase Il Doses (RP2D) of Ceralasertib in Combination Therapies

Combination Agent Ceralasertib RP2D Cycle Source
) 240 mg BID, days 1-
Paclitaxel (weekly) » 28-day [20]
Carboplatin (AUC5) 40 mg QD, days 1-2 21-day [21]
Olaparib 160 mg, days 1-7 28-day [22]
240 mg BID, days 15-
Durvalumab ’8 28-day [23][24]

Phase Il/lll Studies and Clinical Efficacy

Phase Il trials have evaluated the anti-tumor activity of Ceralasertib in various cancer types and
patient populations. Promising signals of efficacy have been observed in several settings.

» Combination with Paclitaxel: In a Phase | study with an expansion cohort in refractory solid
tumors, the combination of Ceralasertib and weekly paclitaxel demonstrated an overall
confirmed response rate of 25.5%.[25] Notably, in patients with melanoma who had failed
prior anti-PD1 therapy, the response rate was 33.3%.[20]
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e Combination with Durvalumab (anti-PD-L1): In a Phase Il study in patients with advanced
gastric cancer, the combination of Ceralasertib and durvalumab showed an overall response
rate of 22.6%.[23][24] In patients with non-small cell lung cancer (NSCLC) with RAS
mutations, this combination has also shown promising survival rates.[26] A Phase Il trial
(LATIFY) is currently evaluating this combination versus docetaxel in NSCLC patients who
have progressed on prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[27]

e Combination with Olaparib (PARP inhibitor): In the plasmaMATCH trial for triple-negative
breast cancer, the combination of olaparib and Ceralasertib resulted in a confirmed objective
response rate of 17.1%.[22] Responses were observed in patients both with and without
germline BRCA1/2 mutations.[22]

Early clinical evidence also supports the synthetic lethal interaction between ATR inhibition and
ATM deficiency. In a Phase | study of Ceralasertib in combination with olaparib, clinical benefit
was observed in patients with tumors harboring deleterious ATM mutations.[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
development of Ceralasertib.

In Vitro Cell Proliferation Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Ceralasertib on
cancer cell lines.

o Methodology:

o Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the
treatment period.[2]

o The following day, cells are treated with a serial dilution of Ceralasertib or DMSO as a
vehicle control.

o After a 3-day incubation period, cell viability is assessed using a commercially available
assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically
active cells.[12]
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o Luminescence is measured using a plate reader.

o Data is normalized to the DMSO-treated controls, and IC50 values are calculated using
non-linear regression analysis in software like GraphPad Prism.[12]

Seed cells in 96-well plates

Treat with Ceralasertib (serial dilution)

!

Incubate for 3 days

!

Add CellTiter-Glo reagent

!

Measure luminescence

Normalize data and calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Phospho-CHK1

+ Objective: To confirm the on-target activity of Ceralasertib by measuring the inhibition of
ATR-mediated CHK1 phosphorylation.

¢ Methodology:
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o Cancer cells are treated with increasing concentrations of Ceralasertib for a specified time
(e.g., 24 hours).[2]

o Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.
o Protein concentration in the lysates is determined using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies against phospho-
CHK1 (Ser345) and total CHK1. An antibody against a housekeeping protein (e.g., B-actin)
is used as a loading control.

o The membrane is then incubated with corresponding secondary antibodies conjugated to
horseradish peroxidase.

o Protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

In Vivo Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy of Ceralasertib in a living organism.
o Methodology:

o Human cancer cells are implanted subcutaneously into the flank of immunodeficient mice
(e.g., nude mice).

o Tumors are allowed to grow to a palpable size (e.g., 100-200 mma3).
o Mice are randomized into treatment and control groups.

o Ceralasertib is administered orally at various doses and schedules. The control group
receives a vehicle.

o Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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o Body weight is also monitored as an indicator of toxicity.

o At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,
western blotting for pPCHK1 or immunohistochemistry for yH2AX).

Conclusion and Future Directions

Ceralasertib has emerged as a leading clinical-stage ATR inhibitor with a well-defined
mechanism of action and a strong preclinical rationale for its use in oncology.[10] Clinical
studies have demonstrated its manageable safety profile and promising anti-tumor activity,
particularly in combination with DNA-damaging agents and immunotherapy.[17][20][21][23] The
principle of synthetic lethality with ATM deficiency provides a clear patient selection strategy
that is being actively explored in clinical trials.[13]

Future research will likely focus on identifying additional predictive biomarkers of response to
Ceralasertib, optimizing combination strategies, and expanding its application to other tumor
types with inherent dependencies on the ATR pathway. The ongoing and planned clinical trials
will be crucial in defining the ultimate role of Ceralasertib in the armamentarium of cancer
therapeutics.[18][27] The development of Ceralasertib represents a significant advancement in
the field of targeted cancer therapy, offering a new approach to exploit the genomic instability of
cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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